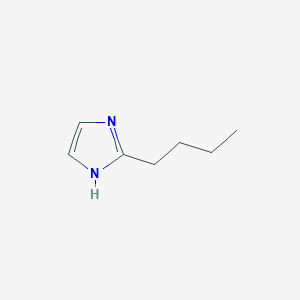

2-丁基咪唑

描述

Synthesis Analysis

The synthesis of 2-butylimidazole involves several key steps, starting from basic raw materials such as ethylenediamine and valeronitrile. A notable method includes the synthesis of 2-butyl-imidazoline as an intermediate, followed by a series of reactions including dehydrogenation, iodination, reduction, hydroxymethylation, oxidation, and hydrogenolysis to yield 2-butyl-5-formylimidazole, a closely related compound (Chen Yu-bin, 2008). This synthesis route is praised for its accessibility of starting materials, convenience, mild conditions, and a total yield of 10.8%.

Molecular Structure Analysis

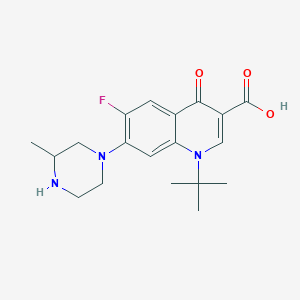

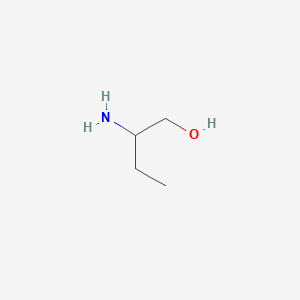

The molecular structure of 2-butylimidazole is characterized by the presence of a butyl group attached to an imidazole ring. This structure is foundational for its chemical reactions and properties. The imidazole ring, a five-membered planar ring, contains two nitrogen atoms that contribute to the compound's nucleophilicity and its ability to participate in various chemical reactions.

Chemical Reactions and Properties

2-Butylimidazole is involved in several chemical reactions due to its reactive imidazole ring. It can undergo alkylation, acylation, and N-arylation, among other reactions, making it a versatile intermediate for synthesizing a wide array of chemical entities. For example, its involvement in the synthesis of angiotensin-converting enzyme (ACE) inhibitors illustrates its utility in creating biologically active molecules (S. Kantevari et al., 2011).

科学研究应用

生物质分馏:1-丁基咪唑氢硫酸盐(2-丁基咪唑的离子液体衍生物)已被证明可有效解构和分馏木质纤维素生物质。该过程允许高达 90% 的葡聚糖作为可发酵葡萄糖回收,这对于生物燃料生产至关重要 (Verdía 等,2014 年).

抗菌和抗癌特性:源自 1-丁基咪唑的化合物表现出有希望的抗菌、抗真菌和抗癌活性。3a、3d 和 3e 等特定化合物对某些细胞系(如 MDA-MB-435)表现出相当大的活性 (Ranjan 等,2014 年).

潜在的临床药物:苯并咪唑(2-丁基咪唑所属的一类)的新衍生物已显示出作为治疗微生物感染和抑制肿瘤的临床药物的潜力 (Khalifa 等,2018 年).

血管紧张素 II 受体拮抗剂:与 2-丁基咪唑相关的苯并咪唑-7-羧酸的前体药物已显示出改善的口服生物利用度和对大鼠血管紧张素 II 诱导的升压反应的有效作用,表明其具有治疗高血压的潜力 (Kubo 等,1993 年).

杀菌剂和驱虫药:苯并咪唑作为杀菌剂和驱虫药是有效的,特别是抑制微管装配,这对于在癌症化疗中潜在使用具有重要意义 (Davidse,1986 年).

2-甲基咪唑的潜在致癌性:与 2-丁基咪唑类似,长期接触 2-甲基咪唑与大鼠和小鼠甲状腺和肝脏肿瘤发生率增加有关,表明其潜在致癌性 (Chan 等,2008 年).

交感抑制性降压药:与 2-丁基咪唑密切相关的 2-芳基亚氨基吡咯烷对 I1 咪唑啉受体表现出高亲和力。这表明有可能开发新的交感抑制药物来控制高血压和代谢综合征 (Gasparik 等,2015 年).

药物设计中的绿色合成:使用离子液体 [BDBDMIm]Br(2-丁基咪唑的衍生物)合成新型偶氮连接的 2-苯基苯并咪唑的绿色一锅法显示出在药物设计中的潜在应用 (Nikpassand & Pirdelzendeh,2016 年).

安全和危害

未来方向

属性

IUPAC Name |

2-butyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2/c1-2-3-4-7-8-5-6-9-7/h5-6H,2-4H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLLDUURXGMDOCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90473365 | |

| Record name | 2-Butylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90473365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Butylimidazole | |

CAS RN |

50790-93-7 | |

| Record name | 2-Butylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90473365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Butylimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the structure of 2-butylimidazole influence its interaction with metal surfaces like copper and steel?

A1: Research using Sum Frequency Generation (SFG) vibrational spectroscopy reveals that 2-butylimidazole exhibits distinct orientations on copper and steel surfaces. [] On copper, the butyl side chain orients perpendicular to the surface, while the imidazole ring adopts a tilted position, leaning towards the surface normal. [] Conversely, on steel, the imidazole ring lies parallel or nearly parallel to the surface. [] These findings suggest that the butyl side chain plays a crucial role in dictating the molecule's adsorption behavior on metal surfaces.

Q2: Are there spectroscopic techniques that can help differentiate between 1-butylimidazole and 2-butylimidazole?

A2: Yes, both isomers exhibit distinct spectral features. While their Sum Frequency Generation (SFG) vibrational spectra show similarities in the C-H stretching region, reflecting the dominant presence of the butyl side chain, key differences emerge in the presence and absence of C-H resonances from the imidazole ring. [] Additionally, complementary techniques like Infrared (IR) spectroscopy, Raman spectroscopy, and Reflection-Absorption Infrared Spectroscopy (RAIRS) provide further insights into their unique vibrational fingerprints. []

Q3: Beyond its interaction with metal surfaces, has 2-butylimidazole been explored in other research contexts?

A3: Yes, 2-butylimidazole serves as a key structural component in designing angiotensin II antagonists. [] Specifically, incorporating 2-butylimidazole into molecules targeting the AT1 receptor has shown promise in developing antihypertensive agents. [] Notably, the position of the butyl group on the imidazole ring and the nature of substituents at the 4-position significantly influence the binding affinity and in vivo activity of these compounds. [] This highlights the versatility of 2-butylimidazole as a building block in medicinal chemistry.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-nitro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B45849.png)

![7,18-Bis[3-(dimethylamino)propyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B45854.png)